REACTION_SMILES
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[C:15]1(=[O:25])[c:16]2[c:17]([cH:21][cH:22][cH:23][cH:24]2)[C:18](=[O:20])[NH:19]1.[CH3:28][N:29]([CH3:30])[CH:31]=[O:32].[Cl:1][CH2:2][c:3]1[o:4][c:5](-[c:8]2[cH:9][cH:10][c:11]([Cl:14])[cH:12][cH:13]2)[cH:6][n:7]1.[K:26].[OH2:27]>>[CH2:2]([c:3]1[o:4][c:5](-[c:8]2[cH:9][cH:10][c:11]([Cl:14])[cH:12][cH:13]2)[cH:6][n:7]1)[N:19]1[C:15](=[O:25])[c:16]2[c:17]([cH:21][cH:22][cH:23][cH:24]2)[C:18]1=[O:20]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1NC(=O)c2ccccc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCc1ncc(-c2ccc(Cl)cc2)o1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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O=C1c2ccccc2C(=O)N1Cc1ncc(-c2ccc(Cl)cc2)o1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |